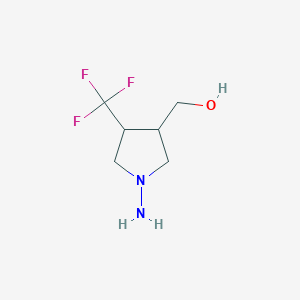
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Descripción general
Descripción
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, also known as 1-amino-4-trifluoromethylpyrrolidine (1-ATMP) is a synthetic, small molecule compound that has been used for a variety of scientific research applications. It is a highly versatile compound and has been used in a range of fields, including biochemistry, pharmacology, and nanotechnology. In
Aplicaciones Científicas De Investigación
Organocatalysis in Asymmetric Michael and Mannich Reactions
1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol and its derivatives have been studied for their application as organocatalysts in asymmetric Michael and Mannich addition reactions. Reyes-Rangel et al. (2016) explored the synthesis of diamine derivatives of this compound for use in such reactions, highlighting their efficiency as bifunctional organocatalysts (Reyes-Rangel et al., 2016).
Photoinduced Addition Reactions
The compound has also been utilized in photoinduced addition reactions. Drew et al. (1999) described the photoinduced addition of methanol to related pyrrolidin-2-ones, leading to the production of various substituted pyrrolidin-2-ones (Drew et al., 1999).
Catalyst in Huisgen 1,3-dipolar Cycloadditions
Ozcubukcu et al. (2009) reported the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst demonstrated efficiency in reactions involving water or under neat conditions, highlighting the compound's versatility in catalysis (Ozcubukcu et al., 2009).
Enantioselective Alkynylation of Cyclic Imines
Munck et al. (2017) utilized a prolinol derived ligand, similar to 1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This approach yielded chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
Synthesis of Polysubstituted Pyrrolidines
Reboredo et al. (2013) demonstrated the synthesis of polysubstituted pyrrolidines using an organocatalytic three-component approach. The study emphasized the efficiency of diphenyl[(2 S )-pyrrolidin-2-yl]methanol, a compound similar to 1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, as a catalyst in aqueous medium (Reboredo et al., 2013).
Synthesis of 2-Amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile Pyridine
Wu Feng (2011) reported the synthesis of a novel compound involving a reaction with a pyridine derivative, demonstrating the compound's applicability in multi-component synthesis (Wu Feng, 2011).
Propiedades
IUPAC Name |
[1-amino-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5-2-11(10)1-4(5)3-12/h4-5,12H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCGHPAFQEDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)
![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)